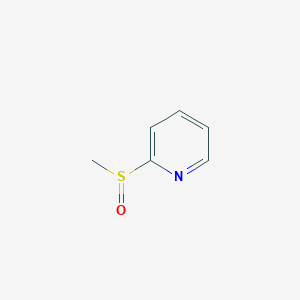![molecular formula C12H15NO3 B1605643 (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one CAS No. 480424-73-5](/img/structure/B1605643.png)
(5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one
Overview
Description
(5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one, also known as Pregabalin, is a medication used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder. It is a synthetic derivative of gamma-aminobutyric acid (GABA) and works by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.
Scientific Research Applications
Antimicrobial Applications
Oxazolidinones, including compounds structurally related to "(5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one", are synthetic antimicrobial agents with a novel mechanism of protein synthesis inhibition. They display bacteriostatic activity against significant human pathogens like methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, a clinically developed oxazolidinone, has shown promise in treating infections due to gram-positive pathogens, with further modifications of the oxazolidinone nucleus potentially yielding agents with greater potency and novel spectra of activity (Diekema & Jones, 2000). New oxazolidinone derivatives are under intense study by private companies aiming to improve the biological profile of these antibacterial agents, indicating ongoing research to find oxazolidinone-based antibiotics with enhanced efficacy (Poce et al., 2008).
Biomass Conversion and Sustainable Material Development
The compound is related to 5-hydroxymethylfurfural (HMF), an important platform chemical derived from plant biomass, which serves as a precursor for producing various value-added chemicals, materials, and biofuels. The versatility of HMF and its derivatives in synthesizing monomers, polymers, engine fuels, and other chemicals underlines the potential of biomass-derived compounds in replacing non-renewable hydrocarbon sources. This approach aligns with the pursuit of sustainable and environmentally friendly alternatives for the chemical industry (Chernyshev et al., 2017).
Pharmacokinetic and Pharmacological Properties
The exploration of the pharmacokinetic and pharmacological properties of compounds structurally related to "this compound" has led to a better understanding of their potential medical applications. For instance, isofraxidin, a hydroxy coumarin with biological and pharmacological activities, is derived from similar plant species and demonstrates significant multi-target potential against diseases like cancer and neurodegenerative disorders. The pharmacokinetic studies of such compounds reveal promising in vivo results, indicating rapid absorption and diverse pharmacological effects, further emphasizing the importance of understanding and optimizing the structure for medical applications (Majnooni et al., 2020).
properties
IUPAC Name |
(5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-7-11(8-14)16-12(13)15/h2-6,9,11,14H,7-8H2,1H3/t9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSXXQPFKFHRSW-MWLCHTKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(OC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@@H](OC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352526 | |
| Record name | (5R)-5-(Hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
480424-73-5 | |
| Record name | (5R)-5-(Hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



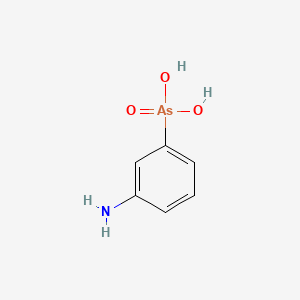

![2-[(Dimethylamino)methyl]cyclopentanone](/img/structure/B1605562.png)

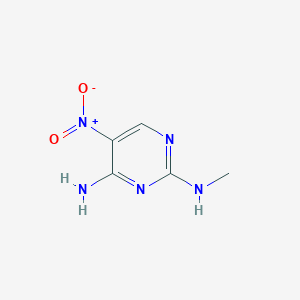
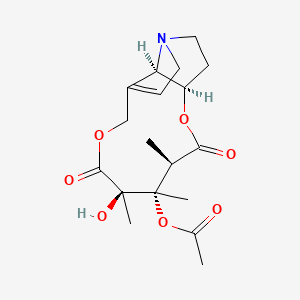
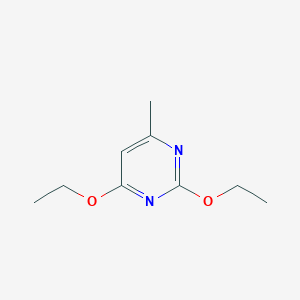
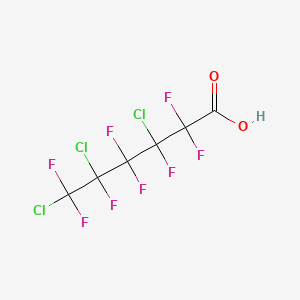

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid](/img/structure/B1605574.png)



